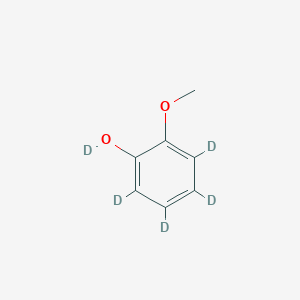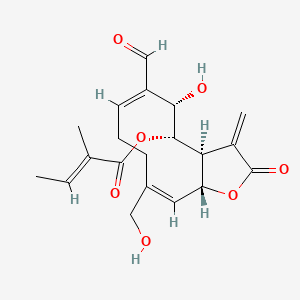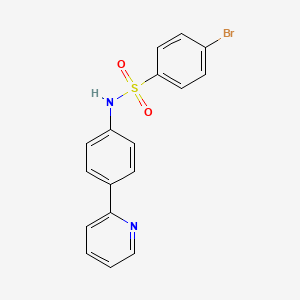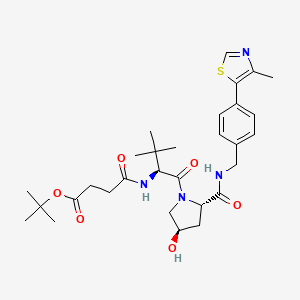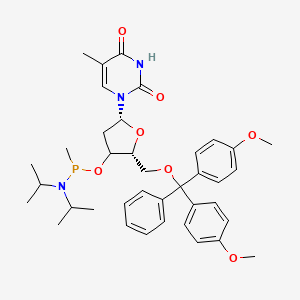
5'-DMTr-T-Methyl phosphonamidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of 5’-DMTr-T-Methyl phosphonamidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5’-DMTr-T-Methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: Conversion of the phosphonamidite group to a phosphate group.
Substitution: Replacement of the DMTr group with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and protective group reagents like acetic anhydride . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions include oligonucleotides with modified backbones, which are essential for various genetic and molecular biology applications .
Wissenschaftliche Forschungsanwendungen
5’-DMTr-T-Methyl phosphonamidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for studying DNA/RNA interactions.
Biology: Development of antisense oligonucleotides for gene silencing.
Medicine: Creation of therapeutic oligonucleotides for treating genetic disorders.
Industry: Production of diagnostic tools and molecular probes.
Wirkmechanismus
The mechanism of action of 5’-DMTr-T-Methyl phosphonamidite involves its incorporation into oligonucleotides during synthesis. The DMTr group protects the 5’ hydroxyl group, allowing for selective reactions at the 3’ position . The methyl phosphonamidite group is then oxidized to form a stable phosphate linkage, which is crucial for the stability and functionality of the synthesized oligonucleotides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-DMTr-dA(Bz)-Methyl phosphonamidite: Used for the synthesis of adenine-containing oligonucleotides.
5’-DMTr-dC(Ac)-Methyl phosphonamidite: Used for the synthesis of cytosine-containing oligonucleotides.
5’-DMTr-dG(iBu)-Methyl phosphonamidite: Used for the synthesis of guanine-containing oligonucleotides.
Uniqueness
5’-DMTr-T-Methyl phosphonamidite is unique due to its specific application in the synthesis of thymidine-containing oligonucleotides. Its stability and reactivity make it an essential compound for various genetic and molecular biology applications .
Eigenschaften
Molekularformel |
C38H48N3O7P |
|---|---|
Molekulargewicht |
689.8 g/mol |
IUPAC-Name |
1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1 |
InChI-Schlüssel |
VWSNRSNBUDOZEA-GOHHCYIFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(C)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
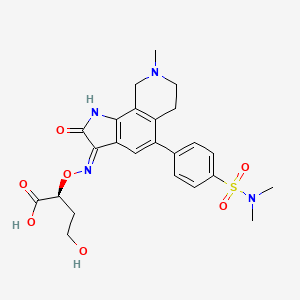
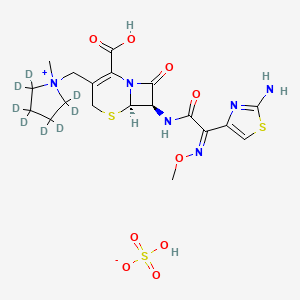
![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
